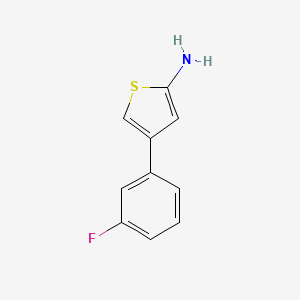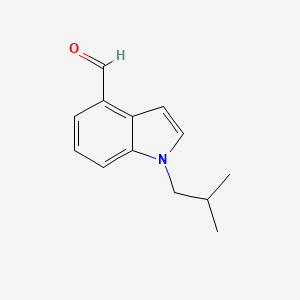
1-Isobutyl-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup . Industrial production methods may involve optimizing these conditions for higher yields and purity.
Chemical Reactions Analysis
1-Isobutyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form carboxylic acids or reduced to form alcohols . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-1H-indole-4-carbaldehyde is used in a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used as a biochemical reagent for studying various biological processes . In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic properties . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Isobutyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxaldehyde . These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific isobutyl and aldehyde functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
JZBFIWUBHWVMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


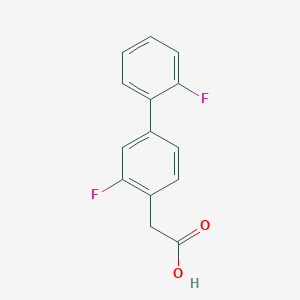
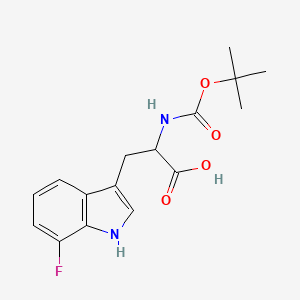
![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
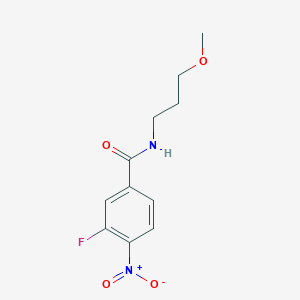
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
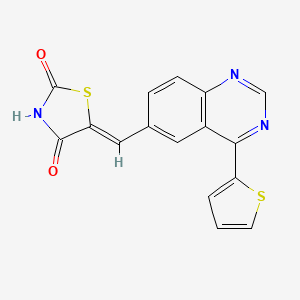
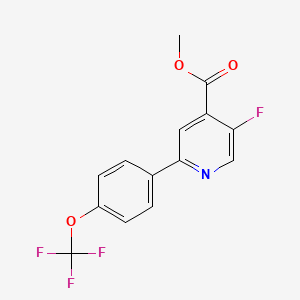
![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
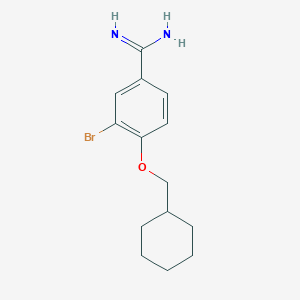
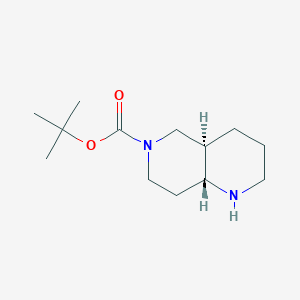
![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
